N-(1-methylbutyl)-2-thiophenesulfonamide
Description
N-(1-methylbutyl)-2-thiophenesulfonamide is a sulfonamide derivative featuring a thiophene ring substituted at the 2-position with a sulfonamide group, where the nitrogen atom is further bonded to a branched 1-methylbutyl chain. This structural configuration imparts unique physicochemical properties, such as moderate lipophilicity and steric bulk, which are critical for its interactions in biological or chemical systems.
Properties
IUPAC Name |
N-pentan-2-ylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2S2/c1-3-5-8(2)10-14(11,12)9-6-4-7-13-9/h4,6-8,10H,3,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAFVJNGXSIHLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NS(=O)(=O)C1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of 2-thiophenesulfonamide derivatives and their properties:
Key Comparisons
Substituent Effects on Biological Activity Branched Alkyl Groups (e.g., 1-methylbutyl, tert-butyl): These substituents enhance lipophilicity and steric bulk, which may improve membrane permeability but reduce binding affinity to polar active sites. For example, N-tert-butyl derivatives are often used as intermediates in drug synthesis due to their stability . demonstrates that para-tolyl substitution on N-(5-isoxazolyl)-2-thiophenesulfonamide optimizes ETB receptor selectivity, whereas bulkier groups reduce activity .
Physicochemical Properties The benzofuran-substituted analog () has a higher molecular weight (295.327) compared to alkyl-substituted derivatives, likely reducing solubility but increasing structural rigidity .
Synthetic Accessibility
- Alkyl-substituted sulfonamides (e.g., N-tert-butyl) are typically synthesized via nucleophilic substitution of sulfonyl chlorides with amines, a straightforward route with high yields .
- Aryl-substituted derivatives (e.g., STF-083010) require multi-step syntheses, including condensation reactions, as seen in .
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing N-(1-methylbutyl)-2-thiophenesulfonamide?
The synthesis typically involves sulfonamide bond formation between a thiophenesulfonyl chloride derivative and a 1-methylbutylamine precursor. Key steps include:
- Reaction optimization : Temperature control (e.g., 40–130°C) and solvent selection (e.g., ethyl acetate/hexane mixtures) to enhance yield .
- Purification : Flash column chromatography (10–25% ethyl acetate in hexane gradients) to isolate the product .
- Characterization : Nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and infrared (IR) spectroscopy to identify functional groups .
Basic: What spectroscopic techniques are critical for validating the structure of this compound?
- 1H/13C NMR : Assigns proton and carbon environments, such as thiophene ring signals (δ 6.5–7.5 ppm) and alkyl chain resonances (δ 1.0–2.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula via exact mass measurement (e.g., [M+H]+ ion) .
- UV/Vis Spectroscopy : Identifies electronic transitions, particularly for compounds with extended conjugation .
Advanced: How can computational chemistry (e.g., DFT) predict the electronic properties of this compound?
- Density Functional Theory (DFT) : Calculates optimized geometries, frontier molecular orbitals (HOMO-LUMO gaps), and thermodynamic stability (Gibbs free energy) .
- Spectral Simulations : Matches computed UV/Vis spectra (TD-DFT) with experimental data to identify key transitions, such as π→π* or n→π* .
- Reactivity Analysis : Maps electrostatic potential surfaces to predict nucleophilic/electrophilic sites for functionalization .
Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?
- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., N-[4-(benzyloxy)phenyl]-2-thiophenesulfonamide) to identify discrepancies in substituent effects .
- Isotopic Labeling : Use deuterated solvents or 13C-labeled precursors to clarify ambiguous peaks in crowded spectral regions .
- X-ray Crystallography : Resolve absolute configuration disputes by obtaining single-crystal structures, though this requires high-purity samples .
Advanced: What strategies guide structure-activity relationship (SAR) studies for sulfonamide derivatives?
- Substituent Variation : Modify the alkyl chain (e.g., methylbutyl vs. cyclopropyl) or aryl groups (e.g., morpholinyl vs. benzyloxy) to assess steric/electronic effects on bioactivity .
- Biological Assays : Test inhibitory activity against targets like matrix metalloproteinases (MMPs), leveraging analogs such as N-(1-methylbutyl)benzamide, which binds MT1-MMP .
- QSAR Modeling : Correlate molecular descriptors (e.g., logP, polar surface area) with experimental data to predict potency .
Basic: What safety protocols are recommended for handling this compound?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks .
- Storage : Keep in a cool, dry place (<25°C) away from incompatible substances (e.g., strong oxidizers) .
Advanced: How does this compound interact with biological targets like MMPs?
- Zinc Chelation : The sulfonamide group may coordinate with Zn²+ in the active site of MMPs, analogous to hydroxamic acid inhibitors .
- Hydrophobic Binding : The 1-methylbutyl chain enhances affinity for hydrophobic enzyme pockets, as seen in MT1-MMP inhibition .
- In Vitro Validation : Use fluorogenic substrates (e.g., DQ-collagen) to quantify protease inhibition in cell-based assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
